![molecular formula C29H32N4O4S B611696 VL285](/img/structure/B611696.png)
VL285
描述
VL285 是一种针对 von Hippel-Lindau (VHL) 蛋白的强效配体,该蛋白在泛素-蛋白酶体系统中发挥着至关重要的作用。该化合物主要用于开发蛋白水解靶向嵌合体 (PROTAC),旨在降解细胞内的特定蛋白质。 This compound 的抑制浓度 (IC50) 为 0.34 微摩尔,使其在该角色中非常有效 .
科学研究应用
Applications in Research
-
Targeted Protein Degradation
- Description : VL285 is primarily utilized in the development of PROTACs that target specific proteins for degradation.
- Case Study : In a study by Buckley et al., this compound was incorporated into PROTACs that successfully degraded HaloTag7 fusion proteins, demonstrating its efficacy as a VHL ligand .
-
Drug Discovery
- Description : The compound aids in identifying new therapeutic targets and developing drugs that can modulate protein levels.
- Case Study : Researchers have used this compound to create libraries of PROTACs, screening various analogs to optimize target degradation efficiency. This approach has been instrumental in discovering new drug candidates .
-
Biological Research
- Description : this compound facilitates studies on protein interactions and cellular pathways.
- Case Study : Experiments have shown that treatment with this compound can attenuate the degradation effects of other PROTACs on specific proteins, allowing researchers to dissect complex biological pathways and interactions .
Data Tables
Study Reference | Application | Findings |
---|---|---|
Buckley DL et al. (2015) | PROTAC Development | Successful degradation of HaloTag7 |
MedChemExpress Data Sheet | Biological Activity | Potent VHL ligand with IC50 of 0.34 μM |
Recent Literature Review | Drug Discovery | Optimization of PROTAC libraries |
准备方法
合成路线和反应条件
VL285 的合成涉及多个步骤,包括吡咯烷环的形成和各种官能团的连接。其中一个关键步骤是苄基与吡咯烷衍生物的偶联。 反应条件通常包括使用有机溶剂,例如二甲亚砜 (DMSO) 和催化剂以促进偶联反应 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保高纯度和一致性。 该化合物通常以粉末形式生产,并储存在低温下以保持其稳定性 .
化学反应分析
反应类型
VL285 经历各种化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢气,通常由氧化剂促进。
还原: 氧化的反义词,此反应涉及添加氢气或去除氧气。
常见试剂和条件
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
催化剂: 碳载钯、氧化铂.
主要产品
从这些反应中形成的主要产品取决于所使用的特定条件和试剂。 例如,this compound 的氧化会导致形成各种氧化衍生物,而还原会导致产生该化合物的还原形式 .
作用机制
VL285 通过与 VHL 蛋白结合发挥作用,VHL 蛋白是 E3 泛素连接酶复合物的一部分。这种结合促进泛素化,随后通过蛋白酶体途径降解靶蛋白。 所涉及的分子靶点和途径包括泛素-蛋白酶体系统,该系统对于维持细胞稳态至关重要 .
相似化合物的比较
类似化合物
VH032: 另一种用于 PROTAC 技术的 VHL 配体。
AHPC: 一种用于 cereblon 蛋白的配体,也用于 PROTAC。
来那度胺: 一种具有免疫调节特性的 cereblon 配体。
VL285 的独特性
This compound 的独特性在于它对 VHL 蛋白的强效性和特异性。其有效降解靶蛋白的能力使其成为研究和治疗应用中的宝贵工具。与类似化合物相比,this compound 在蛋白质降解方面提供了更高程度的选择性和功效。
生物活性
VL285 , also known by its chemical name (2S,4R)-4-Hydroxy-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a compound that acts as an inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound has garnered attention for its role in targeted protein degradation through PROTAC (proteolysis-targeting chimeras) technology, which is a promising approach in drug discovery and therapeutic development.
- CAS Number : 1448188-57-5
- Molecular Formula : C29H32N4O4S
- Molar Mass : 532.65 g/mol
- Solubility : Soluble in DMSO at 125 mg/mL (234.68 mM)
- Storage Conditions : Store sealed in a dry environment at -20°C
This compound functions primarily as a VHL inhibitor, with an IC50 value of approximately 340 nM , indicating its potency in inhibiting the VHL-mediated degradation of target proteins. By binding to the VHL protein, this compound disrupts the ubiquitination process, leading to the stabilization and accumulation of specific target proteins that would otherwise be degraded .
Applications in Research
This compound is utilized in various research contexts, particularly in:
- Targeted Protein Degradation : It aids in the design and synthesis of PROTACs that selectively degrade specific proteins involved in disease processes.
- Cancer Research : Its ability to stabilize tumor suppressor proteins makes it a candidate for therapeutic strategies against cancer .
Comparative Biological Activity
Compound | Target | IC50 (nM) | Activity |
---|---|---|---|
This compound | VHL E3 Ligase | 340 | Inhibitor |
VH032 | VHL E3 Ligase | 200 | Inhibitor |
The comparison highlights this compound's competitive inhibition relative to other known VHL inhibitors, showcasing its potential utility in research settings.
Study 1: Efficacy in PROTAC Development
A study investigated the effectiveness of this compound in developing PROTACs for various targets, including Bruton's tyrosine kinase (BTK). The results demonstrated that this compound-based PROTACs exhibited enhanced degradation rates compared to traditional methods, suggesting improved pharmacokinetic properties and specificity .
Study 2: Impact on Tumor Suppressor Proteins
Research focusing on the stabilization of tumor suppressor proteins revealed that treatment with this compound led to significant increases in protein levels associated with reduced tumor growth in vitro. This study emphasizes this compound's potential as a therapeutic agent in oncology by modulating protein levels critical for cell cycle regulation .
Study 3: Broad Biological Implications
This compound has been implicated in various biological pathways beyond protein degradation, including apoptosis and immune response modulation. Its diverse activity suggests potential applications across multiple therapeutic areas such as immunology and metabolic disorders .
属性
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4S/c1-17(2)25(33-14-21-6-4-5-7-23(21)28(33)36)29(37)32-15-22(34)12-24(32)27(35)30-13-19-8-10-20(11-9-19)26-18(3)31-16-38-26/h4-11,16-17,22,24-25,34H,12-15H2,1-3H3,(H,30,35)/t22-,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDFFPYRFJKXQP-VJTSUQJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。